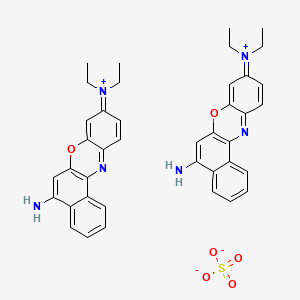

Nile Blue A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

尼罗蓝硫酸盐可以通过多种方法合成。 一种常见的方法是将氯乙酰苄胺与硝基苯甲酮反应 . 反应条件通常包括使用乙醇等溶剂和催化剂来促进反应。 工业生产方法可能涉及使用类似反应路线的大规模合成,但针对更高的产率和纯度进行了优化。

化学反应分析

尼罗蓝硫酸盐会发生几种类型的化学反应,包括氧化、还原和取代。 例如,将尼罗蓝硫酸盐溶液与硫酸一起煮沸会生成尼罗红(尼罗蓝恶唑酮),这是一种具有不同荧光特性的独特化合物 . 这些反应中常用的试剂包括用于氧化的硫酸和用于还原反应的各种还原剂。 这些反应形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Histological Staining

Nile Blue A is frequently employed in histology to differentiate between various lipid types within biological tissues. Its ability to stain neutral lipids (triglycerides and cholesteryl esters) pink and acidic lipids (fatty acids and phospholipids) blue allows researchers to visualize lipid distribution in cells effectively. This staining technique is particularly useful in examining adipose tissue and other lipid-rich structures.

Table 1: Staining Characteristics of this compound

| Lipid Type | Color Produced |

|---|---|

| Neutral Lipids | Pink |

| Acidic Lipids | Blue |

Mitochondrial Imaging

Recent advancements have demonstrated the use of cationic Nile Blue probes for live-cell imaging of mitochondria. These probes exhibit excellent mitochondrial permeability, allowing researchers to observe mitochondrial dynamics such as fission and fusion without the need for reducing additives or oxygen scavenger systems. This capability is crucial for studying mitochondrial function in physiological conditions.

Case Study: Mitochondrial Dynamics

- Objective: To observe mitochondrial behavior in live cells.

- Method: Cationic Nile Blue probes were used for imaging.

- Findings: Enhanced fluorescence indicated robust mitochondrial targeting, facilitating the study of drug-organelle interactions, particularly with anticancer agents like taxanes .

Photodynamic Therapy

Nile Blue derivatives have shown promise as photosensitizers in photodynamic therapy for malignant tumors. These derivatives can aggregate within tumor cells, particularly in lipid membranes, enhancing their therapeutic efficacy. For instance, the derivative N-ethyl-Nile Blue has been used to distinguish normal from premalignant tissues through fluorescence spectroscopy .

Table 2: Photodynamic Therapy Applications

| Nile Blue Derivative | Application Area |

|---|---|

| N-ethyl-Nile Blue | Distinguishing tissue types |

| Standard Nile Blue | Photosensitization in tumors |

Detection of Polyhydroxybutyrate Granules

This compound is also employed to visualize polyhydroxybutyrate granules within prokaryotic and eukaryotic cells. The dye's fluorescence under specific excitation wavelengths allows for precise identification of these granules, which are significant in studies related to bioplastics and microbial metabolism.

Case Study: Visualization of Polyhydroxybutyrate

- Objective: To detect polyhydroxybutyrate granules in Pseudomonas solanacearum.

- Method: Cells were stained with this compound and observed under fluorescence microscopy.

- Results: Strong orange fluorescence indicated successful visualization of granules, confirming the dye's effectiveness as a marker .

DNA Staining

In molecular biology, this compound serves as a non-toxic alternative for DNA staining during electrophoresis. Unlike ethidium bromide, it does not require UV light for visualization, making it safer for DNA handling and extraction processes.

Table 3: Comparison of DNA Staining Methods

| Method | Visualization Requirement | Toxicity Level |

|---|---|---|

| Ethidium Bromide | UV Light | High |

| This compound | No UV Light | Low |

Solvatochromism Studies

The solvatochromic properties of this compound allow it to be used as a probe for assessing the polarity of its environment in biological systems. This property is particularly useful for studying lipid membranes and cellular compartments where polarity varies significantly.

Research Findings:

作用机制

尼罗蓝硫酸盐的作用机制涉及它与特定分子靶标和途径结合的能力。 在生物染色中,它与细胞核和其他细胞成分结合,赋予蓝色。 在光动力疗法中,尼罗蓝硫酸盐充当光敏剂,在暴露于光照后生成活性氧,这会导致目标组织中细胞死亡 .

相似化合物的比较

尼罗蓝硫酸盐可以与其他类似化合物进行比较,例如:

尼罗红: 通过将尼罗蓝硫酸盐与硫酸一起煮沸制得,它具有独特的荧光特性,用于检测脂类.

亚甲蓝: 另一种用于生物染色的染料,但具有不同的染色特性和应用。

伊红Y: 一种用于染色红细胞和蛋白质的荧光染色剂.

生物活性

Nile Blue A, a synthetic dye belonging to the phenoxazine family, has garnered significant attention in biological research due to its unique fluorescence properties and potential applications in cellular imaging and therapeutic delivery. This article delves into the biological activity of this compound, highlighting its mechanisms of action, binding characteristics with DNA, and applications in cellular studies.

This compound is known for its strong fluorescence and photostability, making it suitable for various biological applications. Its chemical structure allows it to interact with biomolecules, particularly DNA, where it exhibits dual site binding characteristics. Research indicates that this compound can bind to calf thymus DNA (CT-DNA) in a cooperative manner, with a binding constant of 1.71×105M−1 at certain concentrations . This interaction is crucial as it can lead to photosensitization effects that may induce DNA damage through electron transfer mechanisms .

Binding Characteristics

The binding of this compound to DNA is characterized by two distinct modes:

- Cooperative Binding : At lower concentrations of this compound, the binding increases cooperatively.

- Non-Cooperative Binding : At higher concentrations, the binding shifts to a non-cooperative mode.

The binding parameters are summarized in the following table:

| Binding Mode | Binding Constant (M⁻¹) | Cooperativity Factor | Excluded Binding Sites |

|---|---|---|---|

| Cooperative | 2680 | 240 | 56.66 |

| Non-Cooperative | 4.27×105 | N/A | N/A |

1. Cell Imaging and Mitochondrial Targeting

Cationic derivatives of this compound have been developed for live-cell imaging due to their excellent mitochondrial permeability and solvatochromism. These derivatives show enhanced fluorescence in lipophilic environments compared to aqueous media, making them suitable for studying mitochondrial dynamics . In HeLa cells, cationic Nile Blue demonstrated selective accumulation in mitochondria, which is critical for evaluating mitochondrial function and drug delivery systems .

2. Antiproliferative Activity

Studies have shown that Nile Blue analogs exhibit significant antiproliferative activity against yeast cells (Saccharomyces cerevisiae). One such analog, BaP1, was observed to induce cell death through mechanisms involving vacuole membrane permeabilization . This highlights the potential use of Nile Blue derivatives in therapeutic applications targeting cell proliferation.

Case Study 1: Interaction with DNA

A study investigated the interaction between this compound and DNA using spectroscopy techniques. The results indicated that this compound could induce DNA photosensitization leading to potential cytotoxic effects under specific conditions .

Case Study 2: Mitochondrial Imaging

In a live-cell imaging experiment, cationic Nile Blue derivatives were used to visualize mitochondrial dynamics in HeLa cells. The findings showed that these dyes could effectively highlight mitochondrial structures while remaining stable against oxidative stress .

属性

CAS 编号 |

3625-57-8 |

|---|---|

分子式 |

C20H20N3O5S- |

分子量 |

414.5 g/mol |

IUPAC 名称 |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate |

InChI |

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1 |

InChI 键 |

FQSXHOFWIJVSDY-UHFFFAOYSA-M |

SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

规范 SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

3625-57-8 |

相关CAS编号 |

2381-85-3 (Parent) |

同义词 |

Cresyl Fast Violet Nile Blue nile blue A perchlorate Nile Blue perchlorate nile blue sulfate Nile Blue tetrafluoroborate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。